The peptide is derived from natural protein sequences and can be synthesized through various chemical methods. It falls under the classification of bioactive peptides, which are known to exert physiological effects in the body, including modulation of hormonal functions and immune responses. Peptides like H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH are essential in research for developing drugs targeting specific receptor interactions and signaling pathways.
The synthesis of H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner on a solid support.
The molecular structure of H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH can participate in various chemical reactions, particularly those involving amide bond formation, hydrolysis, and interactions with receptors.
The mechanism of action for H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH largely depends on its interaction with cellular receptors.
H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH has several scientific applications:
Solid-Phase Peptide Synthesis (SPPS) is the established method for assembling complex oligopeptides such as the 11-mer H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH. This peptide’s sequence presents synthetic challenges due to its three proline residues (positions 4, 7, and 9) and consecutive phenylalanines (positions 5–6), which promote secondary structure formation and aggregation during synthesis [1] [6]. The Fmoc/tBu strategy is typically employed, leveraging 9-fluorenylmethoxycarbonyl (Fmoc) group protection for α-amines and acid-labile tert-butyl (tBu) groups for side-chain protection. Key optimization parameters include:
Table 1: Optimized Solid-Phase Peptide Synthesis Parameters for H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH
Synthesis Component | Optimized Condition | Functional Purpose |
---|---|---|
Resin Type | PEG-PS Wang Resin (0.4 mmol/g loading) | Minimizes chain aggregation; enables C-terminal acid cleavage |
Arginine Protection | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Prevents guanidino group side reactions |
Aspartic Acid Protection | tert-butyl (tBu) ester | Blocks β-carboxyl group during synthesis |
Coupling Reagent | COMU/HOBt (4:4 equivalents) | Accelerates amide bond formation with minimal racemization |
Aggregation Control | 25% Trifluoroethanol in Dimethylformamide | Disrupts hydrogen bonding networks in proline/phenylalanine-rich regions |
Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive confirmation of the peptide’s molecular identity. The observed molecular ion at m/z 1285.5 [M+H]⁺ (singly charged) and m/z 642.8 [M+2H]²⁺ (doubly charged) aligns with the theoretical monoisotopic mass of 1284.67 Da for C₆₄H₉₄N₁₄O₁₆ [2]. Isotopic resolution confirms elemental composition, while the absence of signals at 1270.6 Da or 1268.7 Da rules out major deletion sequences (-Ile, -Asp) or oxidation products (methionine sulfoxide analogues), respectively. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis in linear positive mode using α-cyano-4-hydroxycinnamic acid matrix further validates molecular weight, showing the [M+H]⁺ peak within 0.02% mass accuracy [7].
The peptide’s stability is intrinsically linked to its sequence, with aspartic acid-proline (positions 2–3 and 11–4) and aspartic acid-isoleucine bonds identified as hydrolysis-prone sites. Accelerated stability studies reveal:
Table 3: Degradation Kinetics of H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH Under Accelerated Conditions
Stress Condition | Primary Degradation Pathway | Observed Half-Life | Major Degradants Identified |
---|---|---|---|
pH 2.0 (37°C) | Acid hydrolysis at Asp²-Leu³ bond | 14 days | H-Arg-OH, H-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH |
pH 8.0 (37°C) | Deamidation/β-elimination | 28 days | IsoAsp variant, succinimide intermediate |
40°C (pH 5.0) | Aspartic acid intramolecular cyclization | 45 days | Aspartimide, isoAsp peptide |
Oxidative (0.3% H₂O₂) | Methionine/phenylalanine oxidation | <24 hours | Sulfoxide, hydroxyl-phenylalanine derivatives |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2